

Application Notes and Protocols for (3R)-Treprostinil in Preclinical Lung Disease Models

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Compound of Interest

Compound Name: (3R)-Treprostinil

Cat. No.: B15290133

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Introduction

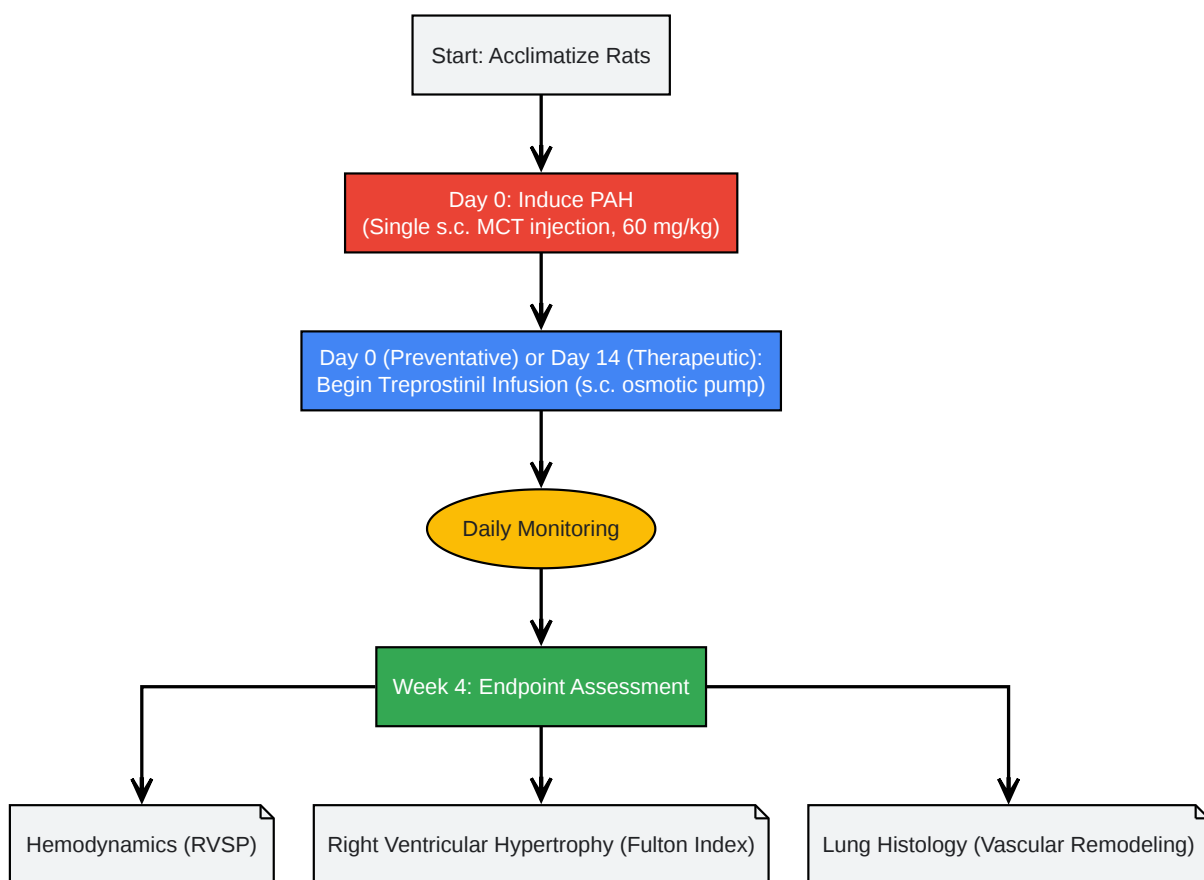
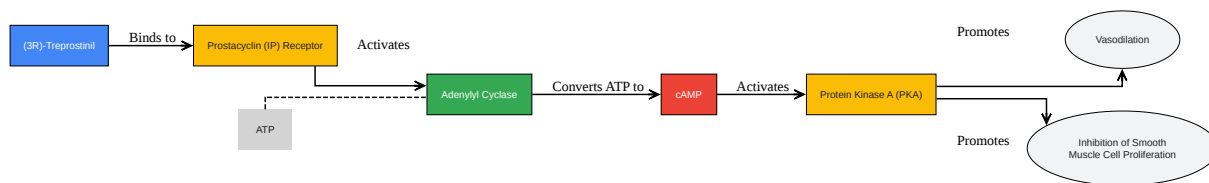
Treprostinil, a stable prostacyclin analogue, is a potent vasodilator and inhibitor of platelet aggregation.[1] It is utilized in the treatment of pulmonary arterial hypertension (PAH) to alleviate symptoms associated with exercise.[2] The pharmacologically active form of treprostinil is the (3R) stereoisomer, with the full chemical name [[[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]-acetic acid. [1] Preclinical research into the efficacy and mechanisms of treprostinil in various lung diseases relies on robust and well-characterized animal models. This document provides detailed application notes and protocols for the use of what is presumed to be the active **(3R)-Treprostinil** in established preclinical models of lung disease, primarily focusing on pulmonary hypertension.

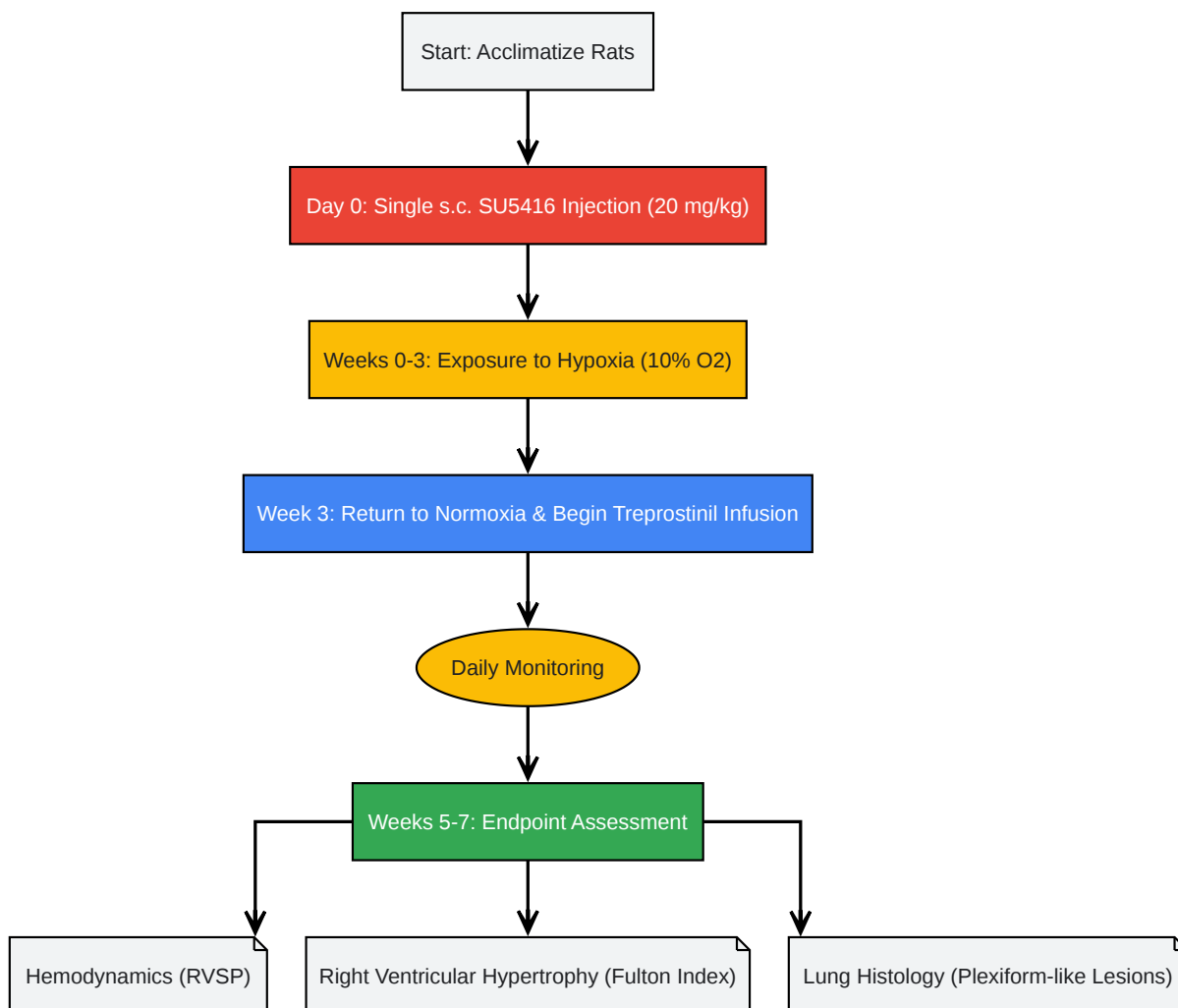
Limitation: The majority of preclinical literature refers to the compound as "Treprostinil" without explicitly specifying the (3R)- stereoisomer. It is a reasonable assumption that these studies utilized the pharmacologically active form. However, this lack of explicit confirmation should be noted when interpreting and designing experiments.

Signaling Pathway of Treprostinil

Treprostinil exerts its therapeutic effects by activating prostacyclin (IP) receptors on the surface of pulmonary arterial smooth muscle cells.[3] This activation stimulates adenylyl cyclase,

leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes vasodilation by decreasing intracellular calcium concentrations and inhibiting smooth muscle cell proliferation.
[4][5]





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References

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